molecular formula C14H13N5OS3 B2958268 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-60-1

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2958268
CAS No.: 899975-60-1
M. Wt: 363.47
InChI Key: KWWCVMPFEYQWNG-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring dual thiadiazole moieties. The 1,3,4-thiadiazole core is substituted with a benzylsulfanyl group at position 5, while the 1,2,3-thiadiazole ring carries an ethyl group at position 4 and a carboxamide linker.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-2-10-11(23-19-16-10)12(20)15-13-17-18-14(22-13)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWCVMPFEYQWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate thiadiazole precursors with benzylsulfanyl and ethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Yield (%) Melting Point (°C) Source
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide R1 = Benzylsulfanyl, R2 = Ethyl 406.52* Target
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1 = Benzylthio, R2 = Acetamide 88 133–135
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = Ethylthio, R2 = Triazole-methyl 360.45
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide R1 = Cyclobutyl, R2 = Methyl
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide R1 = 4-Cl-Benzylthio, R2 = Sulfamoyl 507.06

*Calculated molecular weight based on formula C₁₅H₁₄N₆OS₂.

Key Observations :

The ethyl group on the 1,2,3-thiadiazole ring distinguishes it from analogues with methyl (e.g., ) or trifluoromethyl (e.g., ) substituents, which could influence metabolic stability.

Synthetic Routes: The target compound’s synthesis likely parallels methods for 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides, where alkyl halides react with thiol precursors under basic conditions (e.g., KOH in ethanol) . However, the inclusion of a 1,2,3-thiadiazole-carboxamide moiety necessitates additional coupling steps, possibly via carbodiimide-mediated amidation.

Biological Activity Trends :

  • Thiadiazoles with electron-withdrawing groups (e.g., 4-chlorobenzyl in ) often exhibit enhanced pesticidal activity . The target compound’s benzylsulfanyl group, combined with the ethyl-thiadiazole carboxamide, may synergize bioactivity, though specific data are lacking.
  • Analogues like N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) derivatives (e.g., ) show herbicidal activity, suggesting the target compound could share similar applications if tested.

Crystallographic and Spectroscopic Data

  • Crystallography : While the target compound’s crystal structure is unreported, related 1,3,4-thiadiazoles (e.g., ) adopt planar conformations stabilized by π-stacking and hydrogen bonding. The ethyl group may introduce steric hindrance, altering packing efficiency compared to methyl or cyclopropyl analogues.
  • NMR Trends : In analogues like 5h , the benzylthio proton resonates near δ 4.3–4.5 ppm, while acetamide protons appear at δ 2.1–2.3 ppm. The target compound’s ethyl group (δ ~1.3 ppm) and carboxamide NH (δ ~10 ppm) would provide distinct spectroscopic signatures.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two thiadiazole rings and a carboxamide group. The presence of the benzylsulfanyl moiety enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • DNA Interaction : The compound may interact with DNA structures, disrupting replication and transcription processes.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through various pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. Below is a summary of its effects:

Cancer Cell Line IC50 Value (µM) Effect
MCF715Decreased viability
PC310Reduced proliferation
HCT-11612Inhibited growth

The compound's mechanism includes inhibition of specific kinases involved in tumor growth and interference with DNA replication processes in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise against various pathogens:

  • Antituberculosis Activity : Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, indicating potential for treating tuberculosis.
  • Anti-inflammatory Effects : The compound has also been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on c-Met Inhibition : A derivative similar to this compound was evaluated for its ability to inhibit c-Met kinase activity. This study found that the compound not only inhibited c-Met phosphorylation but also induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells .
  • Thiadiazole Derivatives in Cancer Therapy : A review article compiled data on various 1,3,4-thiadiazole derivatives showing their potential as anticancer agents. The compounds exhibited significant antiproliferative activity across multiple cancer cell lines with varying IC50 values .

Q & A

Q. What are the established synthetic routes for synthesizing N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide?

The compound is typically synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides are reacted with carbon disulfide (CS₂) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

S-Alkylation : The intermediate undergoes alkylation with chloroacetic acid derivatives or ethyl esters to introduce substituents, such as the benzylsulfanyl and ethyl groups .
Key parameters include solvent choice (e.g., acetonitrile or DMF), reaction temperature (reflux conditions), and catalysts like triethylamine for cyclization .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity by matching predicted chemical shifts with experimental data .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O, C-S bonds) .
  • X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELX for refinement. For example, SHELXL refines small-molecule structures, while SHELXE aids in phase determination for twinned crystals .

Q. What biological targets are prioritized in preclinical screening for this compound?

Initial screens focus on anticonvulsant and antiproliferative targets due to the pharmacological profile of 1,3,4-thiadiazoles. In vitro assays include:

  • Epilepsy models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures.
  • Cancer cell lines : Cytotoxicity assays (e.g., MTT) against HeLa or MCF-7 cells .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and optimize its design?

  • PASS Software : Predicts biological activity profiles (e.g., anticonvulsant, anticancer) based on structural similarity to known active compounds .
  • Molecular Docking : Identifies potential binding modes with targets like voltage-gated sodium channels (anticipileptic) or tubulin (anticancer). For example, docking into the colchicine-binding site of β-tubulin can assess antiproliferative potential .
  • QSAR Modeling : Correlates substituent electronic/hydrophobic properties (e.g., Hammett constants) with activity to guide structural modifications .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Bioavailability Studies : Assess solubility (e.g., via HPLC) and permeability (Caco-2 assays) to identify bioavailability limitations .
  • Metabolite Profiling : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose-Response Validation : Re-evaluate in vitro assays under physiologically relevant conditions (e.g., serum protein binding) .

Q. How can synthetic yield be optimized for scalable production?

  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to enhance alkylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and yield .
  • Purification Techniques : Use recrystallization (e.g., DMSO/water mixtures) or column chromatography to isolate high-purity product .

Q. What structural modifications enhance the compound’s activity against specific targets?

  • Substituent Variation : Replace the benzylsulfanyl group with cyclohexylsulfanyl or phenylsulfanyl moieties to modulate lipophilicity and target affinity. For example, cyclohexyl derivatives show improved metabolic stability .
  • Hybrid Scaffolds : Incorporate triazole or pyridine rings (e.g., as in ChemDiv compound D319-0077) to explore dual-target inhibition .

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